![molecular formula C20H27N3O2 B2549003 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418667-99-7](/img/structure/B2549003.png)

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

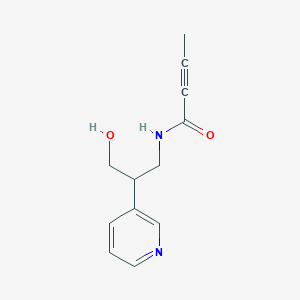

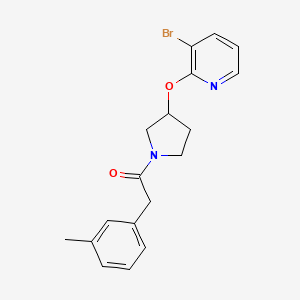

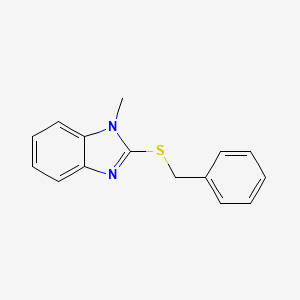

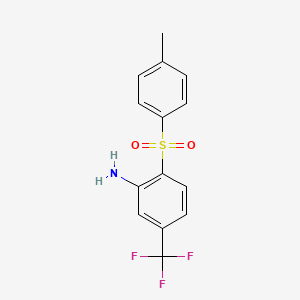

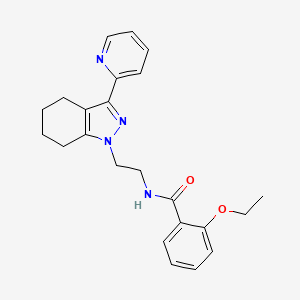

The compound "4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole" is a complex organic molecule that likely exhibits interesting chemical and biological properties due to the presence of aziridine and pyrazole functional groups. Aziridines are three-membered nitrogen-containing heterocycles known for their reactivity due to ring strain, and they are useful intermediates in organic synthesis . Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and have been widely studied for their pharmacological activities .

Synthesis Analysis

The synthesis of aziridine-containing compounds can be achieved through various methods. One approach for synthesizing aziridine derivatives involves the reaction of N-Boc β-amino methyl esters with lithium bis(trimethylsilyl)amide (LiHMDS) and iodine to obtain trans 2,3-disubstituted N-Boc aziridines with high stereoselectivities and yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of aziridine derivatives can be characterized using spectroscopic techniques such as NMR, HRMS, and FTIR . These methods provide information about the molecular framework and the nature of substituents attached to the aziridine ring. For pyrazole derivatives, single-crystal X-ray structures can confirm the product formation and provide detailed insights into the molecular geometry .

Chemical Reactions Analysis

Aziridine-containing compounds can undergo various chemical reactions, including ring-opening reactions due to the high ring strain in aziridines. The reactivity of aziridines can be exploited in the synthesis of other heterocyclic compounds, such as oxazolidin-2-ones, through rearrangement reactions catalyzed by Lewis acids . Pyrazole derivatives can be synthesized through reactions with aldehydes in acidic media, leading to cyclization and formation of isoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridine and pyrazole derivatives are influenced by their functional groups and molecular structure. Aziridines are typically highly reactive and can act as alkylating agents . Pyrazoles have diverse chemical reactivity and can participate in cycloaddition reactions, serving as precursors to various heterocyclic compounds . The specific physical properties such as melting point, solubility, and stability of the compound "4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole" would require experimental determination.

Applications De Recherche Scientifique

Antitumor Agents and Drug Design

One notable application of aziridine and pyrazole derivatives involves their use as bioreductively activated antitumor agents. These compounds exhibit cytotoxicity against hypoxic cells, which is crucial for targeting tumor microenvironments that are typically less accessible to conventional drugs. For instance, studies have identified that the presence of aziridinyl substituents significantly enhances the cytotoxic effects of these molecules under hypoxic conditions, suggesting their potential in cancer therapy (Naylor et al., 1997). Furthermore, the synthesis and biological evaluation of novel pyrazolopyrimidines have highlighted their anticancer and anti-inflammatory properties, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activities

Derivatives of the compound have also been investigated for their antimicrobial activities. Novel compounds exhibiting significant efficacy against various bacterial and fungal pathogens have been developed, showing the versatility of these chemical frameworks in addressing a range of infectious diseases. This includes the development of nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against gram-negative organisms, pointing to the potential of such derivatives in overcoming resistance mechanisms and broadening the spectrum of antimicrobial agents (Genin et al., 2000).

Propriétés

IUPAC Name |

4-[[2-[(4-cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-22-12-16(11-21-22)13-23-14-17(23)15-24-18-7-9-20(10-8-18)25-19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWMGWQVJDFXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)